molecular formula C5H9NO2 B3390371 2-hydroxy-N-(prop-2-en-1-yl)acetamide CAS No. 98071-17-1

2-hydroxy-N-(prop-2-en-1-yl)acetamide

Cat. No.: B3390371
CAS No.: 98071-17-1
M. Wt: 115.13 g/mol
InChI Key: LYRWBZKKWOABKY-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(prop-2-en-1-yl)acetamide is an organic compound with the molecular formula C6H11NO2. This compound features a hydroxyl group (-OH) and an amide group (-CONH-) attached to a propene (allyl) group. It is a versatile molecule used in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Hydroxylation of N-(prop-2-en-1-yl)acetamide: This method involves the hydroxylation of N-(prop-2-en-1-yl)acetamide using oxidizing agents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).

  • Amide Formation: The compound can be synthesized by reacting prop-2-en-1-amine with chloroacetic acid in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve industrial-scale production.

Types of Reactions:

  • Oxidation: The hydroxyl group in this compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

  • Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, OsO4

  • Reduction: LiAlH4, NaBH4

  • Substitution: NaOH, HCl, various nucleophiles

Major Products Formed:

  • Carboxylic acids from oxidation

  • Amines from reduction

  • Various substituted derivatives from nucleophilic substitution

Scientific Research Applications

2-Hydroxy-N-(prop-2-en-1-yl)acetamide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: It may be used in the development of pharmaceuticals, particularly in the synthesis of drug precursors.

  • Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-hydroxy-N-(prop-2-en-1-yl)acetamide exerts its effects depends on its specific application. For example, in antimicrobial applications, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • 2-Hydroxy-N-(prop-2-en-1-yl)propanamide: Similar structure but with a different alkyl group.

  • N-Propyl-2-hydroxyacetamide: Similar amide group but with a different alkyl chain.

  • 2-Hydroxy-N-(but-2-en-1-yl)acetamide: Similar but with a longer alkyl chain.

Properties

IUPAC Name

2-hydroxy-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-2-3-6-5(8)4-7/h2,7H,1,3-4H2,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRWBZKKWOABKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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